-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, also known as Boc-L-Aspartic acid 4-methyl ester or Boc-D-Aspartic acid 4-methyl ester, is a chemical compound used in organic synthesis, particularly in the field of peptide chemistry.
While research on the specific applications of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid in medicinal chemistry is limited, its role as an Asp-containing building block opens doors to potential future use in the development of therapeutic peptides.
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is an amino acid derivative characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has the molecular formula C10H17NO6 and is also known by its synonyms, including Boc-D-Aspartic acid methyl ester. The presence of the methoxy and oxo functional groups contributes to its chemical reactivity and biological properties, making it a compound of interest in both synthetic and medicinal chemistry .
These reactions highlight the compound's utility in organic synthesis and peptide chemistry .
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid exhibits significant biological activity, particularly in the context of neurochemistry. It is related to D-aspartic acid, which plays a crucial role in neurotransmission and hormone regulation. Research indicates that D-aspartic acid can influence testosterone levels and may have implications for fertility and muscle growth. The Boc-protected form allows for selective incorporation into peptides without premature deprotection, enhancing its utility in biological studies .
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid typically involves several steps:
These steps can be optimized based on the desired yield and purity of the final product .
This compound has various applications:
The versatility of this compound makes it a significant candidate for further research in medicinal chemistry .
Interaction studies involving 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid often focus on its binding affinity with receptors or enzymes related to neurotransmission. Preliminary studies suggest that this compound may interact with NMDA receptors, which are critical for synaptic plasticity and memory function. Further research is needed to elucidate the specifics of these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. These include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
D-Aspartic Acid | Contains a carboxylic acid without protection | Direct involvement in neurotransmission |
N-Boc-D-Valine | Similar Boc protection but different side chain | Commonly used in peptide synthesis |
2-Amino-4-methoxybutanoic Acid | Lacks Boc protection; simpler structure | More reactive due to unprotected amine |
The uniqueness of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid lies primarily in its combination of protective groups and functional moieties, which facilitate specific